molecular formula C22H25N3O4 B2691775 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide CAS No. 954012-01-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2691775
CAS No.: 954012-01-2
M. Wt: 395.459
InChI Key: YZFSOOJIKUGZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a benzodioxin ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Prosympal: A compound with a similar benzodioxin structure used in medicinal chemistry.

    Dibozane: Another benzodioxin derivative with applications in drug development.

    Piperoxan: A compound with a benzodioxin ring used as an adrenergic antagonist.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide is unique due to its combination of a benzodioxin ring with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21(22(27)24-17-5-8-19-20(15-17)29-14-13-28-19)23-10-9-16-3-6-18(7-4-16)25-11-1-2-12-25/h3-8,15H,1-2,9-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSOOJIKUGZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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